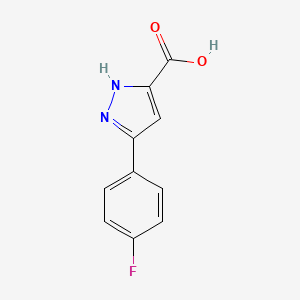

3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O2/c11-7-3-1-6(2-4-7)8-5-9(10(14)15)13-12-8/h1-5H,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDNYHBASQZFVBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNC(=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701008595 | |

| Record name | 5-(4-Fluorophenyl)-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701008595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890006-82-3, 870704-22-6 | |

| Record name | 5-(4-Fluorophenyl)-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701008595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-Fluorophenyl)-1H-pyrazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Characterization of 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid

Abstract

This technical guide provides a comprehensive framework for the synthesis, purification, and detailed characterization of the heterocyclic compound 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid. This molecule is of significant interest to researchers in medicinal chemistry and drug development due to the established broad-spectrum biological activities of pyrazole derivatives, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The strategic incorporation of a fluorophenyl group can further enhance metabolic stability and binding affinity to biological targets. This document outlines robust methodologies for its synthesis via esterification and subsequent hydrolysis, purification by chromatographic and recrystallization techniques, and thorough characterization using a suite of analytical methods including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). Physicochemical and thermal properties are also discussed. This guide is intended for researchers, scientists, and drug development professionals, providing both theoretical grounding and practical, field-proven protocols.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring is a privileged five-membered heterocyclic scaffold containing two adjacent nitrogen atoms. It is a cornerstone in medicinal chemistry, forming the core of numerous approved pharmaceutical agents.[2] The versatility of the pyrazole ring allows for substitution at various positions, enabling the fine-tuning of steric, electronic, and lipophilic properties to optimize pharmacological activity and pharmacokinetic profiles.

The subject of this guide, this compound, combines three key pharmacophoric elements:

-

The Pyrazole Core: Provides a rigid scaffold for orienting substituents and is known to engage in hydrogen bonding and other non-covalent interactions with biological targets.[2]

-

The 4-Fluorophenyl Group: The introduction of a fluorine atom is a common strategy in drug design to improve metabolic stability, enhance binding affinity, and modulate pKa.

-

The Carboxylic Acid Group: This functional group can act as a hydrogen bond donor and acceptor, and its ability to exist in an anionic state at physiological pH often plays a crucial role in receptor binding and solubility.

The convergence of these features suggests that this compound is a promising candidate for further investigation in drug discovery programs.

Synthesis and Purification

A common and effective route for the synthesis of pyrazole-5-carboxylic acids involves a multi-step process beginning with the formation of a pyrazole ester, followed by hydrolysis to the corresponding carboxylic acid.[4] This approach allows for easier purification of the intermediate ester.

Synthesis Workflow

The logical flow for the synthesis and purification is outlined below. The causality behind this workflow is to first create the stable pyrazole core as an ester, which is generally more amenable to chromatographic purification than the more polar carboxylic acid. Subsequent hydrolysis is typically a high-yield conversion.

Caption: Workflow for Synthesis and Purification.

Experimental Protocols

Protocol 2.2.1: Synthesis of Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate (Intermediate)

This protocol is based on established methods for pyrazole synthesis.[4][5]

-

Step 1: Claisen Condensation. To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol) under an inert atmosphere (N₂), add 4-fluoroacetophenone dropwise at 0 °C.

-

After stirring, add diethyl oxalate dropwise, maintaining the temperature at 0-5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with dilute acid and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate, ethyl 2,4-dioxo-4-(4-fluorophenyl)butanoate.

-

Step 2: Cyclization. Dissolve the crude intermediate in glacial acetic acid or ethanol.

-

Add hydrazine hydrate dropwise and reflux the mixture for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice-cold water to precipitate the crude ester.

-

Filter the solid, wash with water, and dry.

Protocol 2.2.2: Purification of the Intermediate Ester

-

Dissolve the crude ester in a minimal amount of a suitable solvent system (e.g., hexane/ethyl acetate).

-

Perform column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate to isolate the pure ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate.[6]

Protocol 2.2.3: Hydrolysis to this compound

-

Dissolve the purified ester in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 2M NaOH).

-

Heat the mixture to reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted ester.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with dilute hydrochloric acid to precipitate the carboxylic acid.

-

Filter the white solid, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.

Protocol 2.2.4: Final Purification by Recrystallization

-

Dissolve the crude carboxylic acid in a minimal amount of a hot solvent (e.g., ethanol, methanol, or an ethanol/water mixture).

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Physicochemical Characterization

The physicochemical properties of a compound are critical for its handling, formulation, and understanding its behavior in biological systems. While experimental data for this compound is not widely published, predictions based on its structure provide valuable insights.

| Property | Predicted Value | Significance in Drug Development |

| Molecular Formula | C₁₀H₇FN₂O₂ | Defines the elemental composition and exact mass. |

| Molecular Weight | 206.18 g/mol | Used for all stoichiometric calculations. |

| pKa | ~2.75 - 3.36 | Influences ionization state at physiological pH, affecting solubility and receptor interaction.[1][7] |

| LogP | ~1.5 - 2.0 | Indicates lipophilicity, which affects membrane permeability and absorption. |

| Hydrogen Bond Donors | 2 (N-H, O-H) | Potential to form hydrogen bonds with target proteins. |

| Hydrogen Bond Acceptors | 4 (2x N, 2x O) | Potential to form hydrogen bonds with target proteins. |

| Rotatable Bonds | 1 | Low number suggests conformational rigidity, which can be favorable for binding affinity. |

Table 1: Predicted Physicochemical Properties. Data is estimated based on related compounds and computational models.[1][7]

Spectroscopic and Spectrometric Analysis

Spectroscopic analysis is essential for the unambiguous confirmation of the molecular structure of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Expected ¹H NMR Signals (in DMSO-d₆, ~400 MHz):

-

~13.0-14.0 ppm (very broad singlet, 1H): Carboxylic acid proton (-COOH).

-

~7.8-8.0 ppm (doublet of doublets, 2H): Aromatic protons ortho to the fluorine on the phenyl ring.

-

~7.2-7.4 ppm (triplet, 2H): Aromatic protons meta to the fluorine on the phenyl ring.

-

~7.1 ppm (singlet, 1H): Proton on the C4 position of the pyrazole ring.

-

The N-H proton of the pyrazole ring may be broad and its chemical shift can vary.

Expected ¹³C NMR Signals (in DMSO-d₆, ~100 MHz):

-

~160-165 ppm: Carboxylic acid carbon (-COOH).

-

~162 ppm (d, ¹JCF ≈ 245 Hz): C-F carbon of the fluorophenyl ring.

-

~140-150 ppm: C3 and C5 carbons of the pyrazole ring.

-

~128-130 ppm (d, ³JCF ≈ 8 Hz): Aromatic carbons ortho to the fluorine.

-

~125-128 ppm: Aromatic carbon para to the fluorine (ipso-carbon).

-

~115-117 ppm (d, ²JCF ≈ 21 Hz): Aromatic carbons meta to the fluorine.

-

~105-110 ppm: C4 carbon of the pyrazole ring.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of a pyrazole carboxylic acid is expected to show several characteristic absorption bands.[8][9]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2500-3300 (very broad) | O-H stretch | Carboxylic acid |

| ~3100 | N-H stretch | Pyrazole ring |

| 1680-1710 (strong) | C=O stretch | Carboxylic acid (dimer) |

| 1590-1610 | C=C and C=N stretch | Aromatic and pyrazole rings |

| ~1220-1240 | C-F stretch | Fluorophenyl group |

| 1210-1320 | C-O stretch | Carboxylic acid |

Table 2: Expected FT-IR Absorption Bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule, confirming its molecular weight and elemental composition.

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 206).

-

Loss of H₂O: A fragment at [M-18]⁺.

-

Loss of -COOH: A prominent fragment at [M-45]⁺, resulting from the loss of the carboxylic acid group.[10]

-

Other Fragments: Peaks corresponding to the fluorophenyl cation and further fragmentation of the pyrazole ring.

Caption: Plausible Mass Spectrometry Fragmentation Pathway.

Thermal and Structural Analysis

Thermal Analysis

Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are valuable for assessing the thermal stability and purity of the compound.

-

DSC: Would be used to determine the melting point and identify any phase transitions. A sharp melting endotherm is indicative of high purity.

-

TGA: Would reveal the decomposition temperature of the compound. Pyrazole derivatives often exhibit good thermal stability.[6]

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule. Although no crystal structure for this compound is currently available in public databases, obtaining one would be a critical step in its characterization. It would confirm the planar nature of the pyrazole and phenyl rings and reveal intermolecular interactions, such as hydrogen bonding through the carboxylic acid dimers, which dictate the crystal packing.[11]

Potential Applications and Biological Relevance

The pyrazole scaffold is a well-established pharmacophore with a wide range of biological activities.[2][3] Derivatives have been developed as anti-inflammatory (e.g., Celecoxib), anticancer, and antimicrobial agents.[2] The presence of the 4-fluorophenyl moiety and the carboxylic acid group on this particular scaffold suggests several avenues for investigation:

-

Anti-inflammatory Activity: Many pyrazole-containing non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes. The carboxylic acid is often a key binding feature.

-

Anticancer Activity: Fluorinated pyrazoles have been explored as inhibitors of various kinases and other protein targets implicated in cancer progression.[12][13]

-

Antimicrobial and Antifungal Agents: The pyrazole nucleus is present in several antimicrobial and antifungal compounds.[14]

Conclusion

This technical guide has detailed a systematic and robust approach to the synthesis and comprehensive characterization of this compound. By following the outlined protocols for synthesis, purification, and analysis, researchers can obtain a well-characterized compound ready for further investigation. The combination of the biologically active pyrazole core, the metabolically stabilizing fluorophenyl group, and the functionally crucial carboxylic acid moiety makes this molecule a highly valuable probe and potential lead compound for drug discovery and development programs. The provided methodologies establish a self-validating system for ensuring the identity, purity, and structural integrity of this promising heterocyclic compound.

References

-

PubChem. 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid. National Center for Biotechnology Information. Available from: [Link].

-

Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109. Available from: [Link].

-

LookChem. 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid. Available from: [Link].

-

Faria, J. V., et al. (2017). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Advances, 7(75), 47252-47271. Available from: [Link].

-

Journal of Organic Chemistry and Pharmaceutical Research. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Available from: [Link].

-

MDPI. 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Available from: [Link].

-

Acta Crystallographica Section E: Crystallographic Communications. 4-[5-Amino-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl]benzonitrile. Available from: [Link].

-

The Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Available from: [Link].

-

University of Arizona. Mass Spectrometry - Examples. Available from: [Link].

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link].

-

SpectraBase. This compound, 2tms derivative. Available from: [Link].

-

The Royal Society of Chemistry. 1H and 13C NMR Spectra. Available from: [Link].

-

ResearchGate. Synthesis, crystal structure, density functional theory and vibration analysis of 5-(4-fluorophenyl)-1 H -pyrazol-3-amine. Available from: [Link].

-

Beilstein Journal of Organic Chemistry. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Available from: [Link].

-

MDPI. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Available from: [Link].

-

Chemguide. MASS SPECTRA - FRAGMENTATION PATTERNS. Available from: [Link].

-

National Institutes of Health. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Available from: [Link].

-

National Institutes of Health. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid. Available from: [Link].

-

ResearchGate. FT-IR spectrum of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid molecule. Available from: [Link].

-

Wiley. Combination of 1H and 13C NMR Spectroscopy. Available from: [Link].

-

MDPI. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Available from: [Link].

-

University of California, Irvine. Interpretation of mass spectra. Available from: [Link].

-

PubMed. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. Available from: [Link].

-

US Biological. This compound suppliers USA. Available from: [Link].

-

Wikipedia. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Available from: [Link].

-

SciSpace. Crystal structure of 1-(5-(4-chlorophenyl)-3-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one, C17H14N2OFCl. Available from: [Link].

-

Atmiya University. Synthesis and Characterization of 3-(4-Chlorophenyl)-N-hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Available from: [Link].

-

MDPI. Single-Crystal X-ray Structure Determination of Tris(pyrazol-1-yl)methane Triphenylphosphine Copper(I) Tetrafluoroborate, Hirshfeld Surface Analysis and DFT Calculations. Available from: [Link].

-

Asian Journal of Chemistry. 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Available from: [Link].

-

Cardiff University. The crystal structure of 1-phenyl-N- (4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5- (thiophen-2 -yl)-1H-pyrazole-3-carboxamide. Available from: [Link].

-

Semantic Scholar. 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. Available from: [Link].

Sources

- 1. 3-ETHYL-1-(4-FLUOROPHENYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID CAS#: 1020722-75-1 [amp.chemicalbook.com]

- 2. jocpr.com [jocpr.com]

- 3. mdpi.com [mdpi.com]

- 4. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]

- 5. asianpubs.org [asianpubs.org]

- 6. This compound suppliers USA [americanchemicalsuppliers.com]

- 7. 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid|lookchem [lookchem.com]

- 8. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 4-[5-Amino-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl]benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

A Technical Guide to the Biological Activity Screening of 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid

Introduction: The Therapeutic Potential of Pyrazole Scaffolds

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[4][5][6][7][8][9] The presence of a fluorine atom in the phenyl ring of 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid can enhance metabolic stability and binding affinity to target proteins, making it a compound of significant interest for drug discovery.[5] This guide provides a comprehensive framework for the systematic biological activity screening of this promising molecule, detailing the rationale behind experimental choices and providing robust protocols for its evaluation.

Part 1: Hierarchical Screening Strategy for Anticancer Activity

A multi-tiered approach is essential for efficiently screening for anticancer potential, starting with broad cytotoxicity assays and progressing to more specific mechanistic studies.

Tier 1: Primary Cytotoxicity Screening

The initial step is to assess the general cytotoxicity of this compound against a panel of human cancer cell lines. This provides a broad overview of its potential as an anticancer agent.[10]

Recommended Assay: MTT/MTS Cell Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay is a reliable and widely used colorimetric method to measure cellular metabolic activity as an indicator of cell viability.[11]

Experimental Protocol: MTT Assay

-

Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the compound to a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM) and add to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Data Presentation: Cytotoxicity Profile

| Cell Line | Cancer Type | IC50 (µM) of this compound | IC50 (µM) of Doxorubicin (Positive Control) |

| MCF-7 | Breast | Experimental Data | Experimental Data |

| A549 | Lung | Experimental Data | Experimental Data |

| HCT116 | Colon | Experimental Data | Experimental Data |

Tier 2: Mechanistic Exploration

If significant cytotoxicity is observed, the next step is to investigate the potential mechanism of action. Pyrazole derivatives are known to act as inhibitors of various enzymes crucial for cancer cell proliferation, such as kinases.

Recommended Assay: Kinase Inhibition Assay

Kinases are key regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. Screening for kinase inhibitory activity can provide valuable insights into the compound's molecular target.

Experimental Workflow: Kinase Inhibition Screening

Caption: Hierarchical workflow for anticancer activity screening.

Part 2: Screening for Anti-inflammatory Activity

Chronic inflammation is implicated in a multitude of diseases, and many non-steroidal anti-inflammatory drugs (NSAIDs) feature a pyrazole core.[7][8] Therefore, evaluating the anti-inflammatory potential of this compound is a logical step.

In Vitro Anti-inflammatory Assays

Initial in vitro screening can be performed using assays that measure the inhibition of key inflammatory enzymes or the stabilization of cell membranes.[12][13]

Recommended Assays:

-

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay: To determine if the compound acts similarly to traditional NSAIDs.[7]

-

Lipoxygenase (LOX) Inhibition Assay: To assess its effect on the leukotriene pathway.[12][13]

-

Inhibition of Protein Denaturation: A simple and cost-effective method to screen for anti-inflammatory properties.[13]

Experimental Protocol: Inhibition of Albumin Denaturation

-

Reaction Mixture: Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the test compound.

-

Control: A similar volume of distilled water serves as the control.

-

Incubation: Incubate the mixtures at 37°C for 15 minutes.

-

Denaturation: Induce denaturation by heating at 70°C for 5 minutes.

-

Absorbance Reading: After cooling, measure the absorbance at 660 nm.

-

Calculation: Calculate the percentage inhibition of denaturation.

In Vivo Anti-inflammatory Models

Positive in vitro results should be followed by in vivo studies to confirm the anti-inflammatory activity in a physiological context.[14][15]

Recommended Model: Carrageenan-Induced Paw Edema in Rats

This is a classic and well-established model for evaluating acute inflammation.[7][15]

Experimental Workflow: In Vivo Anti-inflammatory Evaluation

Caption: Workflow for in vivo anti-inflammatory screening.

Part 3: Antimicrobial Activity Screening

The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Pyrazole derivatives have shown promise in this area.[5][6][8][9]

Primary Antimicrobial Screening

The initial screening is typically performed using agar-based methods to assess the compound's ability to inhibit the growth of a panel of medically important bacteria and fungi.[16][17][18][19]

Recommended Method: Agar Disk Diffusion Method

This method is a simple, qualitative technique to determine the susceptibility of microorganisms to the test compound.[18][19]

Experimental Protocol: Agar Disk Diffusion

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Plate Inoculation: Evenly spread the inoculum onto the surface of an appropriate agar medium (e.g., Mueller-Hinton agar).

-

Disk Application: Impregnate sterile paper disks with a known concentration of this compound and place them on the inoculated agar surface.

-

Controls: Include a positive control (a known antibiotic) and a negative control (solvent).

-

Incubation: Incubate the plates under appropriate conditions for 24-48 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where microbial growth is inhibited.

Determination of Minimum Inhibitory Concentration (MIC)

If the disk diffusion assay indicates activity, the next step is to quantify the compound's potency by determining the Minimum Inhibitory Concentration (MIC).[6]

Recommended Method: Broth Microdilution Method

This is a quantitative method that determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17][18]

Data Presentation: Antimicrobial Activity Profile

| Microorganism | Type | Zone of Inhibition (mm) | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive Bacteria | Experimental Data | Experimental Data |

| Escherichia coli | Gram-negative Bacteria | Experimental Data | Experimental Data |

| Candida albicans | Fungi | Experimental Data | Experimental Data |

Conclusion

This technical guide outlines a systematic and logical approach to the biological activity screening of this compound. By employing a hierarchical screening cascade, researchers can efficiently evaluate its potential as an anticancer, anti-inflammatory, or antimicrobial agent. The provided protocols and workflows serve as a robust starting point for further investigation and development of this promising pyrazole derivative.

References

- Bioassays for anticancer activities. PubMed.

- Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limit

- Cytotoxic assays for screening anticancer agents. PubMed.

- Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. (2024). Indian Journal of Heterocyclic Chemistry.

- A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. [No Source Provided]

- Antimicrobial Susceptibility Testing Protocols - 1st Edition. Routledge.

- Experimental evaluation of anti inflamm

- (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.

- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega.

- Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current St

- Synthesis and Antimicrobial Activity of Fluorine Containing Pyrazole-clubbed Dihydropyrimidinones. (2018). Indian Journal of Pharmaceutical Sciences.

- Synthesis and Antimicrobial Activity of Fluorine Containing Pyrazole-clubbed Dihydropyrimidinones. Semantic Scholar.

- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.

- Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. (2019). PMC - NIH.

- Synthesis and Antimicrobial Activity of Fluorine Containing Pyrazole-clubbed Dihydropyrimidinones. Indian Journal of Pharmaceutical Sciences.

- In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. SciELO.

- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific

- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv

- Anti-inflamm

- Pyrazoles as anticancer agents: Recent advances.

- Antimicrobial Susceptibility Testing Protocols. Taylor & Francis eBooks.

- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing.

- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH.

- Structure-Activity Study on Antiinflammatory Pyrazole Carboxylic Acid Hydrazide Analogs Using Molecular Connectivity Indices. Semantic Scholar.

- Antimicrobial Susceptibility Testing Protocols. NHBS Academic & Professional Books.

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- Novel pyrazole derivatives as potent inhibitors of type II topoisomerases. Part 1: synthesis and preliminary SAR analysis. PubMed.

- METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. [No Source Provided]

- Recent Advances in the Development of Pyrazole Deriv

- Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PMC - NIH.

- Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents. (2015). PubMed.

- Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. (2011).

- (PDF) Synthesis and evaluation of analgesic, anti-inflammatory, and anticancer activities of new pyrazole-3(5)-carboxylic acid derivatives. (2012).

- Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. PubMed Central.

- (PDF) Synthesis and Antimicrobial Activity of Fluorine Containing Pyrazole-clubbed Dihydropyrimidinones. (2025).

- Current status of pyrazole and its biological activities. PMC - PubMed Central.

- 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid. PubChem.

- Overview on Biological Activities of Pyrazole Deriv

- Recently reported biological activities of pyrazole compounds. (2017). PubMed.

- Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). [No Source Provided]

- (PDF) Synthesis, Crystal Structure and bIological Activity of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)Pyrazolo[1,5-a]Pyrimidine-3-carboxamide. (2025).

- Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. [No Source Provided]

- Pyrazole and Its Biological Activity. Semantic Scholar.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recently reported biological activities of pyrazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijpsonline.com [ijpsonline.com]

- 6. ijpsonline.com [ijpsonline.com]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cytotoxic assays for screening anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]

- 12. journalajrb.com [journalajrb.com]

- 13. researchgate.net [researchgate.net]

- 14. Experimental evaluation of anti inflammatory agents | PPTX [slideshare.net]

- 15. scielo.br [scielo.br]

- 16. routledge.com [routledge.com]

- 17. s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com [s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com]

- 18. woah.org [woah.org]

- 19. pdb.apec.org [pdb.apec.org]

Spectroscopic Characterization of 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characterization of 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid, a molecule of significant interest in medicinal chemistry and drug development. The elucidation of its chemical structure through modern spectroscopic techniques is paramount for quality control, reaction monitoring, and understanding its physicochemical properties. This document outlines the theoretical basis and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the analysis of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Introduction to this compound

Substituted pyrazoles are a critical class of heterocyclic compounds, widely recognized for their diverse biological activities.[1] The title compound, this compound, incorporates three key pharmacophoric elements: a pyrazole ring, a 4-fluorophenyl group, and a carboxylic acid moiety. This combination of functional groups suggests potential applications in various therapeutic areas. Accurate and unambiguous structural confirmation is the foundational step in any research and development endeavor involving such novel chemical entities.

The inherent complexity of this molecule, with its multiple functional groups and aromatic systems, necessitates a multi-faceted analytical approach. By combining the data from NMR, IR, and MS, we can construct a detailed and self-validating picture of the molecule's connectivity, functional groups, and overall composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

Experimental Protocol: ¹H and ¹³C NMR

Objective: To determine the proton and carbon environments within the molecule and their connectivity.

Instrumentation: A high-resolution NMR spectrometer, such as a Bruker Avance operating at 500 MHz for ¹H and 125 MHz for ¹³C, is recommended for optimal signal dispersion and resolution.

Sample Preparation:

-

Weigh approximately 5-10 mg of the synthesized and purified this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), which is capable of dissolving the carboxylic acid and exchanging with the acidic protons.

-

Transfer the solution to a 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 2-5 seconds, and a pulse angle of 30-45°.

-

¹³C NMR: Due to the lower natural abundance of ¹³C and longer relaxation times, a greater number of scans is required. Proton decoupling is typically employed to simplify the spectrum to singlets for each unique carbon.

Predicted ¹H NMR Spectral Data and Interpretation

The following table summarizes the predicted ¹H NMR chemical shifts. These predictions are based on computational models and comparison with structurally similar compounds.[2][3]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| COOH | ~13.0 | Broad Singlet | - | 1H |

| NH | ~7.9 | Broad Singlet | - | 1H |

| H-2', H-6' | ~7.8 | Doublet of Doublets | J(H,H) ≈ 8.5, J(H,F) ≈ 5.5 | 2H |

| H-3', H-5' | ~7.3 | Triplet | J(H,H) ≈ J(H,F) ≈ 8.8 | 2H |

| H-4 | ~7.1 | Singlet | - | 1H |

Causality Behind the Chemical Shifts:

-

The carboxylic acid proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its involvement in hydrogen bonding, hence its downfield shift.

-

The pyrazole NH proton is also significantly deshielded and often appears as a broad singlet.

-

The protons on the 4-fluorophenyl ring exhibit a characteristic splitting pattern. The protons ortho to the fluorine (H-3' and H-5') are coupled to the fluorine atom, resulting in a triplet-like appearance. The protons meta to the fluorine (H-2' and H-6') are coupled to the adjacent protons and to a lesser extent to the fluorine, giving rise to a doublet of doublets.

-

The pyrazole H-4 proton appears as a singlet as it has no adjacent proton neighbors.

Predicted ¹³C NMR Spectral Data and Interpretation

The predicted ¹³C NMR chemical shifts are presented below, based on computational predictions and known substituent effects on aromatic and heterocyclic systems.[4][5]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Key Feature |

| C=O | ~162 | Carboxylic acid carbonyl |

| C-5 | ~148 | Pyrazole carbon bearing COOH |

| C-3 | ~145 | Pyrazole carbon bearing fluorophenyl |

| C-1' | ~128 (d, J(C,F) ≈ 8 Hz) | Fluorophenyl carbon attached to pyrazole |

| C-4' | ~163 (d, J(C,F) ≈ 245 Hz) | Fluorophenyl carbon bearing fluorine |

| C-2', C-6' | ~129 (d, J(C,F) ≈ 8 Hz) | Fluorophenyl carbons |

| C-3', C-5' | ~116 (d, J(C,F) ≈ 22 Hz) | Fluorophenyl carbons |

| C-4 | ~105 | Pyrazole carbon |

Expert Insights:

-

The carbon directly attached to the fluorine atom (C-4') exhibits a large one-bond C-F coupling constant, a hallmark of fluorinated aromatic compounds.

-

The other carbons in the fluorophenyl ring show smaller two- and three-bond C-F couplings, which are invaluable for unambiguous assignment.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the characteristic vibrational modes of the functional groups.

Instrumentation: A standard FT-IR spectrometer.

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr) in an agate mortar and pestle.

-

Transfer the mixture to a pellet-forming die.

-

Apply pressure using a hydraulic press to form a thin, transparent pellet.

-

Place the pellet in the sample holder of the FT-IR spectrometer.

Expected IR Absorption Bands and Interpretation

The IR spectrum of this compound is expected to show the following characteristic absorption bands.[1][6]

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Significance |

| 3300-2500 | O-H stretch (carboxylic acid) | Broad, Strong | Indicates the presence of a hydrogen-bonded carboxylic acid dimer. |

| ~3100 | N-H stretch (pyrazole) | Medium | Characteristic of the N-H bond in the pyrazole ring. |

| ~1700 | C=O stretch (carboxylic acid) | Strong | Confirms the presence of the carbonyl group. |

| ~1600, ~1500 | C=C and C=N stretches (aromatic and pyrazole rings) | Medium-Strong | Aromatic and heteroaromatic ring vibrations. |

| ~1220 | C-F stretch (aryl-fluoride) | Strong | Diagnostic for the C-F bond. |

| ~1300 | C-O stretch (carboxylic acid) | Medium | Associated with the carboxylic acid C-O bond. |

Authoritative Grounding: The broadness of the O-H stretch is a classic indicator of hydrogen bonding in carboxylic acids, often obscuring other signals in that region.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern.

Experimental Protocol: Electrospray Ionization-Mass Spectrometry (ESI-MS)

Objective: To determine the accurate molecular weight and deduce the fragmentation pathway.

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Introduce the sample into the ESI source via direct infusion or through a liquid chromatography system.

Data Acquisition:

-

Acquire spectra in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.

-

Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and elucidate the structure.

Expected Mass Spectrum and Fragmentation Pattern

The molecular formula of this compound is C₁₀H₇FN₂O₂. The expected monoisotopic mass is approximately 222.05 g/mol .

Predicted Fragmentation Pathways:

-

Decarboxylation: A common fragmentation pathway for carboxylic acids is the loss of CO₂ (44 Da) from the molecular ion.[7]

-

Loss of H₂O: The carboxylic acid group can also facilitate the loss of a water molecule (18 Da).

-

Ring Fragmentation: The pyrazole ring can undergo cleavage, leading to characteristic fragment ions.[8]

A plausible fragmentation scheme is illustrated below.

Caption: Predicted ESI-MS/MS fragmentation of the deprotonated molecule.

Conclusion

The spectroscopic characterization of this compound requires a synergistic application of NMR, IR, and MS techniques. This guide provides a framework for the acquisition and interpretation of this critical data. The predicted spectral data, grounded in established principles and comparisons with related structures, offers a robust baseline for researchers. Adherence to the described protocols and a thorough understanding of the underlying principles of each technique will ensure the unambiguous structural elucidation of this and similar pyrazole-based compounds, thereby accelerating the drug discovery and development process.

References

-

PubChem. (n.d.). 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound, 2tms derivative. Retrieved from [Link]

-

Kebiroglu, M. H. (2025). Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid. SN Applied Sciences, 7(1), 1-13. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid molecule. Retrieved from [Link]

-

DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-phenyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]

-

Semantic Scholar. (2021, March 10). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Retrieved from [Link]

-

MDPI. (n.d.). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Retrieved from [Link]

-

Pârvu, M., Vlase, L., Vlase, T., & Pârvu, A. E. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry, 15(1), 1-15. Retrieved from [Link]

-

CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

-

Cvijetić, I. N., Tanç, M., Juranić, I. O., Verbić, T. Ž., Supuran, C. T., & Drakulić, B. J. (2015). 5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII. Bioorganic & Medicinal Chemistry Letters, 25(14), 2845-2850. Retrieved from [Link]

-

LibreTexts. (2020, April 29). Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]

-

Chemaxon. (n.d.). NMR Predictor. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved from [Link]

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

-

Santos, L. S., Pilli, R. A., & Eberlin, M. N. (2005). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Journal of the Brazilian Chemical Society, 16(5), 946-952. Retrieved from [Link]

-

Prasain, J. (2010, January 22). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]

-

LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

LibreTexts. (2023, February 11). Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

-

ResearchGate. (2025, August 8). 1H–pyrazole–3–carboxylic acid: Experimental and computational study. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Visualizer loader [nmrdb.org]

- 4. CASPRE [caspre.ca]

- 5. Visualizer loader [nmrdb.org]

- 6. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

Physical and chemical properties of 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid

An In-Depth Technical Guide to the Core Physical and Chemical Properties of 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic Acid

Abstract

This technical guide provides a comprehensive analysis of this compound, a heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Pyrazole carboxylic acid derivatives are recognized as crucial scaffolds in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] This document delineates the fundamental physicochemical properties, spectroscopic profile, and key chemical reactivities of the title compound. Furthermore, it furnishes detailed, field-proven experimental protocols for its characterization, designed to ensure scientific rigor and reproducibility. The insights presented herein are intended to empower researchers, scientists, and drug development professionals to effectively utilize this versatile molecular building block in their research and development endeavors.[2]

Introduction: A Scaffold of Significance

The pyrazole ring system is a privileged scaffold in modern drug discovery, valued for its metabolic stability and versatile substitution patterns that allow for fine-tuning of biological activity.[1][3] When functionalized with a carboxylic acid, the pyrazole core gains a critical handle for synthetic elaboration and a potent site for molecular interactions, such as hydrogen bonding with biological targets.

The subject of this guide, this compound, incorporates two key features that enhance its utility:

-

The 4-fluorophenyl Group: The incorporation of a fluorine atom on the phenyl ring is a common strategy in medicinal chemistry to modulate electronic properties, improve metabolic stability, and enhance binding affinity to target proteins.

-

The Carboxylic Acid Moiety: This functional group not only serves as a versatile anchor for synthesizing esters, amides, and other derivatives but also mimics the carboxylate groups of natural amino acids, enabling strong interactions with receptor sites.

This guide serves as a senior-level resource, moving beyond a simple data sheet to explain the causality behind the compound's properties and the experimental logic for its characterization.

Molecular Structure and Physicochemical Properties

The structural integrity and physicochemical characteristics of a compound are the bedrock of its application in drug development, influencing everything from solubility and membrane permeability to target engagement.

Chemical Structure:

Table 1: Summary of Physicochemical Properties for this compound

| Property | Value | Source / Method |

| CAS Number | 870704-22-6 | US Biological Life Sciences[4] |

| Molecular Formula | C₁₀H₇FN₂O₂ | Calculated |

| Molecular Weight | 206.18 g/mol | Calculated |

| Appearance | White to off-white powder | Typical for class |

| Melting Point | > 300 °C (for chloro-analog) | Chem-Impex[5] |

| pKa | ~2.75 - 3.5 (Predicted) | LookChem (for related structures)[6] |

| Purity | ≥95% (NMR) | US Biological Life Sciences[4] |

Note: Some properties are based on closely related analogs or predictions and should be experimentally verified.

Synthesis and Chemical Reactivity

A robust understanding of a compound's synthesis and reactivity is paramount for its application as a chemical intermediate. Pyrazole carboxylic acids are accessible through established heterocyclic chemistry routes.

Generalized Synthetic Pathway

The most common and efficient synthesis of the 3-aryl-pyrazole-5-carboxylic acid core involves a [3+2] cyclocondensation reaction. The process begins with the Claisen condensation of an acetophenone derivative with a dialkyl oxalate to form a 1,3-diketoester intermediate. This intermediate is then reacted with hydrazine hydrate, which undergoes a cyclization and dehydration sequence to yield the final pyrazole ring system.

Caption: Integrated workflow for physicochemical characterization.

Protocol 5.1: Determination of Melting Point

-

Principle: The melting point is a sensitive indicator of purity. Pure crystalline solids exhibit a sharp melting range (typically < 1 °C), whereas impurities depress and broaden this range.

-

Methodology:

-

Ensure the sample is completely dry by placing it under a high vacuum for at least 4 hours.

-

Load a small amount of the finely powdered sample into a capillary tube, tapping gently to pack the solid to a height of 2-3 mm.

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the apparatus rapidly to about 20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).

-

The melting range is reported as T₁-T₂. For this compound, a high melting point is expected.

-

Protocol 5.2: Aqueous Solubility Assessment (Shake-Flask Method)

-

Principle: Solubility is a critical parameter for drug candidates, influencing absorption and bioavailability. The shake-flask method determines the equilibrium solubility of a compound in a specific solvent.

-

Methodology:

-

Add an excess amount of the compound (e.g., 5-10 mg) to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a glass vial. The excess solid ensures that saturation is reached.

-

Seal the vial and place it in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for 24 hours to ensure equilibrium is reached.

-

After 24 hours, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant, avoiding any solid particles.

-

Filter the aliquot through a 0.22 µm syringe filter to remove any remaining micro-particulates.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC with UV detection, against a standard curve.

-

The resulting concentration is the equilibrium solubility.

-

Protocol 5.3: Spectroscopic Analysis for Structural Confirmation

-

Principle: NMR and IR spectroscopy provide a detailed "fingerprint" of the molecule's structure, allowing for unambiguous confirmation by matching observed signals to the expected chemical environment of each atom.

-

Methodology:

-

¹H and ¹³C NMR:

-

Dissolve ~5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, which is effective for carboxylic acids).

-

Transfer the solution to a clean, dry NMR tube.

-

Acquire the spectra on a calibrated NMR spectrometer (e.g., 400 MHz).

-

Process the data and assign the observed peaks to the protons and carbons in the structure, paying close attention to chemical shifts, integration (for ¹H), and coupling patterns.

-

-

IR Spectroscopy:

-

Prepare the sample using an Attenuated Total Reflectance (ATR) accessory, which is ideal for solid powders. Place a small amount of the sample directly on the ATR crystal.

-

Alternatively, prepare a KBr pellet by grinding ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.

-

Acquire the spectrum and identify the key functional group frequencies as detailed in Table 2.

-

-

Applications in Research and Development

This compound is not an end-product but a high-value starting material.

-

Pharmaceutical Development: It is a key building block for synthesizing libraries of compounds for screening against various therapeutic targets. Its derivatives have been investigated for anti-inflammatory, analgesic, and oncological applications. [2][7]The pyrazole scaffold is a known pharmacophore in several approved drugs, highlighting its clinical relevance.

-

Agricultural Chemistry: The biological activity of pyrazole derivatives extends to crop protection. This acid serves as an intermediate in the synthesis of novel herbicides and fungicides, contributing to effective pest management. [2][5]* Material Science: The rigid, planar structure and potential for hydrogen bonding make pyrazole carboxylic acids interesting candidates for the development of coordination polymers and metal-organic frameworks (MOFs). [8]

Conclusion

This compound is a well-defined molecular entity with a rich chemical and spectroscopic profile. Its strategic combination of a fluorinated aromatic ring, a stable pyrazole core, and a reactive carboxylic acid handle makes it an exceptionally valuable tool for chemists in both industrial and academic settings. By understanding its fundamental properties and employing rigorous characterization protocols as outlined in this guide, researchers can confidently leverage this compound to accelerate the discovery and development of novel, high-impact molecules.

References

- Smolecule. (2023, August 19). 3-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid.

- PubChem. 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid. National Center for Biotechnology Information.

- Chem-Impex. This compound.

- LookChem. 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid.

- ChemicalBook. 3-ethyl-1-(4-fluorophenyl)-1h-pyrazole-5-carboxylic acid.

- IntechOpen. (2025, August 6). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.

- PubMed Central. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. National Institutes of Health.

- NIST WebBook. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. National Institute of Standards and Technology.

- The Royal Society of Chemistry. Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl.

- MDPI. Bis(pyrazol-1-yl)methane-4,4′-dicarboxylic Acid.

- ChemSources. This compound suppliers USA.

- Atmiya University. Chapter 5: Synthesis and Characterization of 3-(4-Chlorophenyl)-N-hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives.

- American Chemical Society Publications. (2014, May 23). Identification of 1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane Carboxylic Acid as a Selective Nonpeptide Antagonist of the Neurotensin NTS2 Receptor.

- Beilstein-Institut. (2023, January 20). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β.

- Chem-Impex. 1-(4-Fluorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid.

- Chem-Impex. 3-(4-Chlorophenyl)-1H-pyrazole-5-carboxylic acid.

- Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound suppliers USA [americanchemicalsuppliers.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid|lookchem [lookchem.com]

- 7. chemimpex.com [chemimpex.com]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Potential Therapeutic Targets of Pyrazole Carboxylic Acids

Abstract

The pyrazole carboxylic acid scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its versatile physicochemical properties and broad range of biological activities.[1][2] This guide provides an in-depth analysis of the key therapeutic targets modulated by this chemical motif, intended for researchers, scientists, and drug development professionals. We will dissect the established mechanisms of action against well-validated targets such as cyclooxygenase-2 (COX-2) and cannabinoid receptor 1 (CB1), offering detailed experimental protocols for their characterization. Furthermore, this guide explores the expanding landscape of novel targets, particularly within the protein kinase superfamily, where pyrazole-based inhibitors are showing immense promise in oncology and inflammatory diseases. By synthesizing mechanistic insights with actionable experimental workflows, this document serves as a comprehensive resource for harnessing the full therapeutic potential of pyrazole carboxylic acids.

The Pyrazole Carboxylic Acid: A Privileged Scaffold in Drug Discovery

The five-membered heterocyclic pyrazole ring, containing two adjacent nitrogen atoms, is a versatile building block in pharmaceutical development.[2][3] Its unique electronic configuration and structural features offer several advantages in drug design:

-

Bioisosteric Versatility: The pyrazole ring can act as a bioisostere for other aromatic systems like benzene or imidazole, often improving physicochemical properties such as solubility and lipophilicity.[2]

-

Hydrogen Bonding Capabilities: The ring's nitrogen atoms can act as both hydrogen bond donors (N-1) and acceptors (N-2), enabling strong and specific interactions with protein targets.[2]

-

Synthetic Accessibility: Robust and versatile synthetic routes allow for the creation of diverse libraries of pyrazole derivatives, facilitating extensive structure-activity relationship (SAR) studies.[4][5]

-

Metabolic Stability: The pyrazole core is generally stable to metabolic degradation, contributing to favorable pharmacokinetic profiles.

The addition of a carboxylic acid group further enhances the scaffold's utility, providing a key interaction point for binding to many enzyme active sites and receptors, often mimicking natural substrates or ligands.

Established Therapeutic Targets and Mechanisms

Pyrazole carboxylic acid derivatives have given rise to successful drugs by targeting well-characterized proteins involved in inflammation and metabolic disorders.

Cyclooxygenase-2 (COX-2) in Inflammation and Pain

The most prominent example of a pyrazole-based drug is Celecoxib (Celebrex), a selective COX-2 inhibitor.[6][7]

Mechanism of Action: COX enzymes (both COX-1 and COX-2) catalyze the conversion of arachidonic acid to prostaglandin H2, a precursor for various prostaglandins that mediate pain and inflammation.[8][9] While COX-1 is constitutively expressed and plays a role in protecting the stomach lining, COX-2 is induced at sites of inflammation.[9] Celecoxib's diaryl-substituted pyrazole structure, featuring a benzenesulfonamide group, allows it to selectively bind to a hydrophilic side pocket near the active site of the COX-2 enzyme.[6][10] This selective inhibition blocks the production of pro-inflammatory prostaglandins without significantly affecting the protective functions of COX-1, thereby reducing the gastrointestinal side effects associated with non-selective NSAIDs.[9][10]

Signaling Pathway: Arachidonic Acid Cascade The diagram below illustrates the central role of COX-2 in the inflammatory pathway and the point of inhibition by pyrazole-based selective inhibitors.

Caption: Inhibition of the COX-2 enzyme by pyrazole derivatives.

Quantitative Data: COX Inhibition The efficacy of pyrazole derivatives is quantified by their IC50 values (the concentration required to inhibit 50% of enzyme activity). Selectivity is determined by the ratio of IC50 values for COX-1 versus COX-2.

| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Celecoxib | COX-2 | 0.04 | ~375 |

| Ibuprofen | COX-1/COX-2 | COX-1: 13, COX-2: 35 | ~0.4 |

| Derivative X | COX-2 | 0.09 | >200 |

| Derivative Y | COX-2 | 0.25 | >150 |

Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol outlines a common method for determining the COX-2 inhibitory potential of test compounds.

-

Objective: To measure the percent inhibition of COX-2 activity by a test compound.

-

Materials:

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

Fluorometric probe (e.g., ADHP)

-

Heme (cofactor)

-

Assay buffer (e.g., Tris-HCl)

-

Test compounds (dissolved in DMSO)

-

Positive control (e.g., Celecoxib)

-

96-well microplate (black, clear bottom)

-

Fluorescence plate reader

-

-

Methodology:

-

Prepare a reaction mixture containing the assay buffer, heme, and COX-2 enzyme in each well of the microplate.

-

Add the test compound or positive control at various concentrations to the appropriate wells. Add DMSO alone to the 'no-inhibitor' control wells.

-

Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding a mixture of arachidonic acid and the fluorometric probe to all wells.

-

Immediately begin kinetic reading on a fluorescence plate reader (e.g., Ex/Em = 535/587 nm) for 10-20 minutes. The probe fluoresces upon oxidation by PGG2, a product of the COX reaction.

-

Data Analysis: Calculate the rate of reaction (slope of fluorescence vs. time). Determine the percent inhibition for each compound concentration relative to the DMSO control. Plot percent inhibition vs. log[inhibitor] and fit to a dose-response curve to calculate the IC50 value.

-

-

Self-Validation:

-

The positive control (Celecoxib) should yield an IC50 value within the expected literature range.

-

A counter-screen using a COX-1 enzyme assay is required to determine selectivity.

-

Cannabinoid Receptor 1 (CB1) in Metabolic Disorders

The pyrazole derivative Rimonabant was the first selective CB1 receptor antagonist developed for treating obesity.[11][12] Although withdrawn from the market due to psychiatric side effects, its mechanism remains a critical case study.[12][13]

Mechanism of Action: The endocannabinoid system, particularly the CB1 receptor, plays a significant role in regulating appetite and energy metabolism.[14] Endocannabinoids like anandamide activate CB1 receptors in the brain, stimulating food intake.[13] Rimonabant, a diarylpyrazole, acts as an inverse agonist or antagonist at the CB1 receptor.[12][13] By blocking this receptor, it disrupts the signaling pathways that promote appetite, leading to reduced food intake and weight loss.[11][13] Furthermore, blocking CB1 receptors in peripheral tissues like adipose tissue and the liver can reduce fat storage and improve glucose metabolism.[11][15]

Signaling Pathway: CB1 Receptor Blockade This diagram shows how Rimonabant intervenes in the G-protein coupled receptor (GPCR) signaling cascade initiated by endocannabinoids.

Caption: Blockade of the CB1 receptor signaling cascade.

Experimental Protocol: Radioligand Binding Assay for CB1 Receptor

This protocol determines a compound's affinity for the CB1 receptor.

-

Objective: To determine the binding affinity (Ki) of a test compound for the CB1 receptor.

-

Materials:

-

Cell membranes prepared from cells overexpressing human CB1 receptor.

-

Radioligand (e.g., [³H]CP-55,940), a high-affinity CB1 agonist.

-

Test compounds.

-

Non-specific binding (NSB) control (a high concentration of a known non-radioactive CB1 ligand).

-

Assay buffer (e.g., Tris-HCl with BSA).

-

Glass fiber filters.

-

Scintillation fluid and counter.

-

-

Methodology:

-

In a 96-well plate, combine the CB1-expressing membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.

-

For total binding wells, no test compound is added. For NSB wells, the NSB control is added.

-

Incubate the plate for 60-90 minutes at 30°C to allow binding to reach equilibrium.

-

Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding: Total Binding (CPM) - Non-Specific Binding (CPM).

-

Determine the percent inhibition of specific binding at each test compound concentration.

-

Plot percent inhibition vs. log[compound] to determine the IC50.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

-

-

Trustworthiness: The assay must include controls for total and non-specific binding to ensure that the measured signal is due to specific interaction with the CB1 receptor.

Emerging Therapeutic Targets: The Kinase Superfamily

The pyrazole scaffold is a key privileged structure in the development of protein kinase inhibitors (PKIs).[16] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases.[1] Pyrazole-based compounds have been developed to target a wide array of kinases.[1][17]

Rationale for Targeting Kinases: The ATP-binding pocket of kinases is a highly druggable site. The pyrazole ring is adept at forming critical hydrogen bonds and hydrophobic interactions within this pocket, similar to the adenine ring of ATP, making it an ideal starting point for inhibitor design.[16]

Examples of Kinase Targets for Pyrazole Derivatives:

-

c-Jun N-terminal Kinase (JNK): JNKs are involved in inflammatory responses, and pyrazole carboxylic acid amides have shown potent JNK-1 inhibitory activity.[17]

-

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): As a key player in IL-1R and Toll-like receptor (TLR) signaling, IRAK4 is an attractive target for inflammatory diseases. N-(1H-pyrazol-4-yl)carboxamides have been developed as potent and selective IRAK4 inhibitors.[18]

-

PI3K/AKT Pathway: This pathway is central to cell growth and survival and is often hyperactivated in cancer. Pyrazole derivatives have been identified as potent PI3K inhibitors with excellent cytotoxicity against breast cancer cells.[19]

-

Other Kinases: Pyrazole-containing compounds have been developed to inhibit numerous other kinases, including CDKs, PIM-1, Haspin, and JAK2, highlighting the scaffold's versatility in oncology.[16][19][20]

Workflow: Kinase Inhibitor Discovery & Validation The following workflow illustrates the logical progression from initial screening to a validated lead compound.

Caption: A typical workflow for kinase inhibitor drug discovery.

Future Perspectives and Drug Design Strategies

The therapeutic landscape for pyrazole carboxylic acids continues to expand. Future research is likely to focus on several key areas:

-

Novel Target Classes: Beyond established targets and kinases, pyrazole derivatives are being investigated as inhibitors of viral proteases (e.g., Dengue virus NS2B-NS3), carbonic anhydrases, and L-2-hydroxy acid oxidase, opening new avenues for antiviral, anti-glaucoma, and cardiovascular therapies.[21][22][23]

-

Multi-Target Ligands: The ability of the pyrazole scaffold to interact with diverse targets raises the possibility of designing single molecules that can modulate multiple nodes in a disease pathway, potentially offering superior efficacy or overcoming resistance mechanisms.

-

Targeting Intracellular Receptors: For targets like intracellular GPCRs, the physicochemical properties of pyrazole derivatives can be fine-tuned to enhance cell permeability, allowing them to reach previously inaccessible sites.[24]

-

Computational Design: Advances in molecular dynamics simulations and computational profiling will accelerate the design of next-generation pyrazole inhibitors with improved potency, selectivity, and pharmacokinetic properties.[25][26]

By combining rational design with high-throughput screening and robust validation workflows, the full potential of the pyrazole carboxylic acid scaffold can be realized, leading to the development of novel therapeutics for a wide range of human diseases.

References

-

Celebrex (Celecoxib) Pharmacology. [Link]

-

Celecoxib - StatPearls - NCBI Bookshelf. [Link]

-

Celecoxib - Wikipedia. [Link]

-

What is the mechanism of Rimonabant? - Patsnap Synapse. [Link]

-

Celecoxib Pathway, Pharmacodynamics - ClinPGx. [Link]

-

Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed. [Link]

-

What is the mechanism of Celecoxib? - Patsnap Synapse. [Link]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed. [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - MDPI. [Link]

-

Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions - PubMed. [Link]

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. [Link]

-

The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use - PubMed. [Link]

-

Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies - PubMed. [Link]

-

Rimonabant - Wikipedia. [Link]

-

Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase - PubMed. [Link]

-

Pyrazole-containing kinase inhibitors targeting BRAFV600E, BTK, PIM-1,... - ResearchGate. [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - MDPI. [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]

-

Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - NIH. [Link]

-

Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central. [Link]

-

Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity | ACS Medicinal Chemistry Letters - ACS Publications. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. [Link]

-